molecular formula C14H20O3 B032130 2-(4-tert-Butyl-3-hydroxy-2,6-dimethylphenyl)acetic acid CAS No. 55699-12-2

2-(4-tert-Butyl-3-hydroxy-2,6-dimethylphenyl)acetic acid

Cat. No. B032130
CAS RN: 55699-12-2
M. Wt: 236.31 g/mol
InChI Key: SZKABAZTVCKJNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-(4-tert-Butyl-3-hydroxy-2,6-dimethylphenyl)acetic acid” is a hydrophobic carboxylic acid with an empirical formula of C14H20O3 and a molecular weight of 236.31 . It is also known as TBHPAA.


Molecular Structure Analysis

The molecular structure of “2-(4-tert-Butyl-3-hydroxy-2,6-dimethylphenyl)acetic acid” is characterized by a carboxylic acid group attached to a phenyl ring, which is further substituted with tert-butyl, hydroxy, and dimethyl groups .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(4-tert-Butyl-3-hydroxy-2,6-dimethylphenyl)acetic acid” are largely determined by its molecular structure. As a carboxylic acid, it is expected to exhibit the typical properties of this class of compounds, including the ability to form hydrogen bonds .

Scientific Research Applications

Pharmaceutical Reference Standards

2-(4-tert-Butyl-3-hydroxy-2,6-dimethylphenyl)acetic acid: is used as a certified reference material in pharmaceutical research . It serves as a standard for the calibration of analytical instruments, quantification of drug substances, and quality control of pharmaceutical products.

Impurity Profiling

This compound is identified as an impurity, specifically Oxymetazoline impurity D (PhEur) . Its identification and quantification are crucial for the purity assessment of pharmaceuticals, ensuring the safety and efficacy of the drugs.

Synthetic Chemistry

The compound’s structure suggests its utility in synthetic chemistry, particularly in the synthesis of complex molecules. Its benzylic position is reactive and can undergo various chemical transformations, such as free radical bromination and nucleophilic substitution .

Biological Activity Research

Research into derivatives of this compound, such as those linked to secondary amines and pharmacophore γ-aminobutyric acid, indicates potential biological activity. These derivatives could be explored for their therapeutic properties .

Material Science

In material science, the compound could be investigated for its role in the stabilization of polymers. Its phenolic structure may impart antioxidant properties, which are valuable in enhancing the durability of materials .

Analytical Method Development

The compound is used in the development of new analytical methods. Its unique structure can be utilized to test the precision and accuracy of chromatographic techniques, which are essential for the analysis of complex mixtures in various research fields .

properties

IUPAC Name

2-(4-tert-butyl-3-hydroxy-2,6-dimethylphenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20O3/c1-8-6-11(14(3,4)5)13(17)9(2)10(8)7-12(15)16/h6,17H,7H2,1-5H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZKABAZTVCKJNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1CC(=O)O)C)O)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-tert-Butyl-3-hydroxy-2,6-dimethylphenyl)acetic acid

Synthesis routes and methods

Procedure details

65.1 grams of the compound of Example 3 was added with stirring to a solution of 36 grams of sodium hydroxide in 40 ml of ethylene glycol and 66 ml of water. The reaction mixture became homogenous at about 116° to 117° and was heated at this temperature for 2 hours. The reaction mixture was cooled by the addition of chopped ice and cold water to the reaction mixture to make a total volume of one liter. After clarifying the reaction mixture by filtration, the filtrate was made acid with concentrated aqueous hydrochloric acid, yielding a white precipitate, which was filtered, washed with cold water and dried. The product was then treated with rapid stirring at 50° C with about 800 ml of 6% sodium bicarbonate solution until carbon dioxide evolution stopped. The turbid solution was filtered free of a white solid by-product. (A). The clarified filtrate was made acid with concentrated hydrochloric acid while cooling, and the resulting white precipitate filtered. After washing with hot water and drying the product was obtained as a white powder melting at 161° to 165°.
Quantity
65.1 g
Type
reactant
Reaction Step One
Quantity
36 g
Type
reactant
Reaction Step Two
Quantity
40 mL
Type
reactant
Reaction Step Two
Name
Quantity
66 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

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